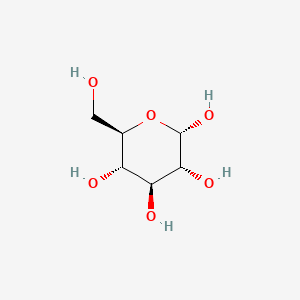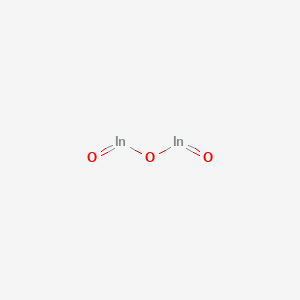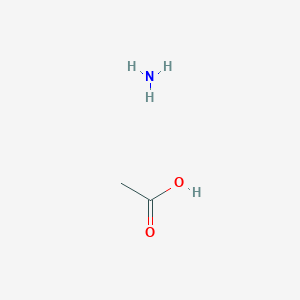
Ammonia acetate
Descripción general
Descripción
Ammonium acetate is a chemical compound with the formula NH₄C₂H₃O₂. It is a white, crystalline solid that is highly soluble in water. This compound is formed by the neutralization reaction between ammonia and acetic acid. Ammonium acetate is widely used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium acetate is typically synthesized through the reaction of ammonia with acetic acid. This neutralization reaction is exothermic and produces ammonium acetate and water: [ \text{NH}_3 + \text{CH}_3\text{COOH} \rightarrow \text{NH}_4\text{CH}_3\text{COO} ]
Another method involves the reaction of ammonium carbonate or ammonium bicarbonate with acetic acid: [ (\text{NH}_4)_2\text{CO}_3 + 2\text{CH}_3\text{COOH} \rightarrow 2\text{NH}_4\text{CH}_3\text{COO} + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
In industrial settings, ammonium acetate is produced by saturating glacial acetic acid with ammonia gas. This method ensures a high yield of the compound and is efficient for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium acetate undergoes various chemical reactions, including:
Decomposition: When heated, ammonium acetate decomposes into ammonia and acetic acid.
Precursor to Acetamide: It serves as a precursor to acetamide through the following reaction[ \text{NH}_4\text{CH}_3\text{COO} \rightarrow \text{CH}_3\text{CONH}_2 + \text{H}_2\text{O} ]
Common Reagents and Conditions
Strong Acids and Bases: Ammonium acetate can donate or accept protons in the presence of strong acids or bases.
Heating: Decomposition occurs upon heating, producing ammonia and acetic acid.
Major Products
Acetamide: Formed from the decomposition of ammonium acetate.
Ammonia and Acetic Acid: Produced upon heating.
Aplicaciones Científicas De Investigación
Ammonium acetate is utilized in various scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, such as the Knoevenagel condensation and the Borch reaction.
Biology: Acts as a buffer in biochemical assays and protein purification processes.
Medicine: Employed as an acidity regulator in pharmaceutical formulations.
Industry: Used as a biodegradable de-icing agent and in the production of vinyl plastics and foam rubbers.
Mecanismo De Acción
Ammonium acetate exerts its effects through various mechanisms:
Buffering Capacity: As a salt of a weak acid and a weak base, it can maintain pH levels in solutions, making it useful in biochemical assays.
Catalysis: In organic synthesis, it acts as a catalyst by facilitating the formation of intermediates and products.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium Formate: Another ammonium salt used in similar applications, such as buffering and catalysis.
Sodium Acetate: A sodium salt of acetic acid, used as a buffer and in various industrial processes.
Uniqueness
Ammonium acetate is unique due to its dual buffering capacity around pH 4.75 and pH 9.25, making it versatile for different applications. Its ability to decompose into ammonia and acetic acid also adds to its distinct properties.
Propiedades
IUPAC Name |
acetic acid;azane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZMSVCRYTOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
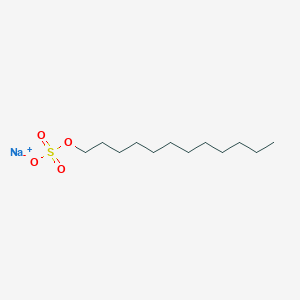
![[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7797962.png)
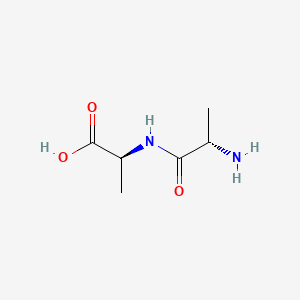

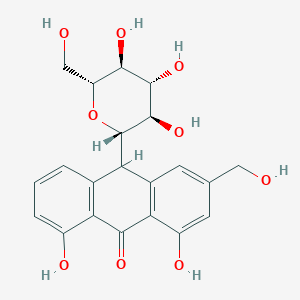
![1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate](/img/structure/B7797994.png)
![2-[9-[2-[Dimethylazaniumylidene(hydroxy)methyl]phenyl]-6-oxoxanthen-3-yl]oxyacetate](/img/structure/B7798001.png)
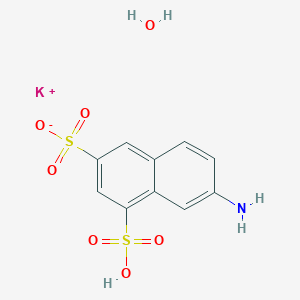
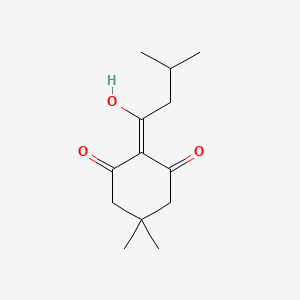

![(2R)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7798046.png)
![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7798049.png)
